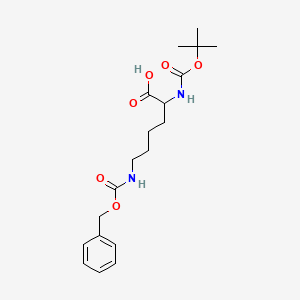

Boc-D-Lys(Z)-OH

Description

The Significance of D-Amino Acid Residues in Peptide and Peptidomimetic Design

While the vast majority of amino acids found in naturally occurring proteins are L-amino acids, D-amino acids are present in nature, notably in bacterial cell walls and some peptide antibiotics. jpt.com The incorporation of D-amino acid residues into peptides and peptidomimetics has become a significant strategy in drug design and chemical biology. jpt.comdiva-portal.orgnih.govnih.govwikipedia.org

One of the primary reasons for using D-amino acids is to enhance metabolic stability. jpt.comdiva-portal.orgnih.govnih.gov Peptides composed solely of L-amino acids are often rapidly degraded in biological systems by proteases, enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.govnih.gov Substituting L-amino acids with their D-counterparts can render the resulting peptide or peptidomimetic resistant to enzymatic degradation, thereby increasing its half-life and bioavailability. jpt.comnih.govnih.govwikipedia.org

Furthermore, the change in chirality from an L- to a D-amino acid can significantly alter the conformation of a peptide or peptidomimetic. nih.gov While D-peptides with the same sequence as L-peptides can adopt mirror-image conformations in a non-chiral environment like water, this change in three-dimensional structure can impact their interaction with chiral biological targets such as receptors and enzymes, potentially leading to altered binding affinity or biological activity. jpt.comwikipedia.org Strategic incorporation of D-amino acids allows for the design of molecules with tailored conformational properties and improved pharmacological profiles. jpt.comnih.gov

Evolution and Utility of Orthogonal Protecting Group Strategies in Peptide Chemistry

The synthesis of peptides containing multiple functional groups, especially those with reactive side chains like lysine (B10760008), necessitates the use of protecting groups that can be removed selectively. researchgate.netnih.gov An orthogonal protecting group strategy involves using two or more protecting groups that are removed by different chemical mechanisms, allowing for the selective deprotection of one functional group without affecting others. fiveable.mejocpr.comrsc.org This principle is fundamental to the controlled, stepwise assembly of peptide chains. researchgate.netfiveable.menih.gov

In peptide synthesis, two major orthogonal protecting group strategies are widely employed: the Boc/Benzyl (B1604629) (Boc/Bzl) strategy and the Fmoc/tert-Butyl (Fmoc/tBu) strategy. researchgate.netnih.gov In the Boc/Bzl strategy, the α-amino group is protected with the Boc group, which is typically removed under acidic conditions (e.g., using trifluoroacetic acid). researchgate.netwikipedia.orgfishersci.at Side-chain functional groups, such as the ε-amino group of lysine, are often protected with benzyl-based groups, like the Z group (benzyloxycarbonyl), which are typically removed by stronger acids (e.g., HF or trifluoromethanesulfonic acid) or catalytic hydrogenation. researchgate.netwikipedia.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHUTRNYBGWPBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2389-45-9, 55878-47-2 | |

| Record name | L-Lysine, N2-((1,1-dimethylethoxy)carbonyl)-N6-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002389459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC334941 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334941 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boc-Lys(Z)-OH | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334368 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Nα Boc Nε Z D Lysine

Stereoselective Synthesis of Nα-Boc-Nε-Z-D-Lysine

The synthesis of Boc-D-Lys(Z)-OH necessitates the stereoselective functionalization of D-lysine to ensure the preservation of the D-configuration at the alpha-carbon. D-Lysine serves as the primary starting material for these synthetic routes fishersci.co.ukwikidata.org.

Pathways for D-Lysine Functionalization and Protecting Group Introduction

Lysine (B10760008) contains two amino groups (designated as alpha and epsilon) and a carboxyl group, all of which are potential sites for chemical reaction. To selectively modify one functional group while leaving others available for subsequent transformations, the use of protecting groups is indispensable peptide.comissuu.comresearchgate.net. In the specific synthesis of this compound, the objective is the selective protection of the alpha-amino group with a Boc moiety and the epsilon-amino group with a Z moiety.

A common synthetic strategy involves the initial protection of one amino group, followed by the subsequent protection of the other. Alternatively, achieving differential protection can be accomplished through meticulous control of reaction parameters or by employing reagents that exhibit a preference for reaction with one amino group over the other acs.org. For lysine derivatives intended for peptide synthesis, the side-chain protecting groups must possess sufficient stability to withstand multiple N-terminal deprotection cycles, thereby preventing the formation of undesirable branched peptide side products peptide.com.

Chemical Protocols for Nα-Boc and Nε-Z Protection

The introduction of the Boc protecting group is typically accomplished through the reaction of the amino function with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) rsc.org. The Z protecting group is commonly incorporated by reacting with benzyl (B1604629) chloroformate or a similarly activated derivative scispace.comrsc.org.

For the successful synthesis of this compound, achieving selective protection is paramount. One potential synthetic pathway involves the initial protection of the epsilon-amino group of D-lysine with the Z group, followed by the introduction of the Boc group onto the alpha-amino group. Conversely, the alpha-amino group could be protected first with the Boc group, followed by the Z protection of the epsilon-amino group. The specific order of protection and the precise reaction conditions are critical factors in achieving the desired regioselectivity.

Research indicates that achieving truly selective protection of lysine's amino groups can present a challenge due to their inherent similar reactivity profiles acs.org. Methodologies involving the temporary blocking of one amino group, such as the use of copper complexes or transient benzylidene derivatives, have been explored to facilitate selective protection acs.orgscispace.com. For instance, a synthetic route involving a temporary Nε-benzylidene blockage, followed by reaction with benzyl chloroformate and subsequent deprotection, has been reported for the synthesis of Nα-Z-Lysine, which could then be subjected to Boc protection scispace.com.

Comparative Analysis of Synthetic Routes and Yield Optimization

Solution-Phase Synthetic Strategies

Solution-phase synthesis, conducted in homogeneous solutions, offers inherent flexibility in controlling reaction conditions and facilitates straightforward monitoring of the reaction progress. Solution-phase methods are commonly utilized for the synthesis of protected lysine derivatives such as this compound. These methods typically involve a sequence of distinct protection steps targeting the alpha and epsilon amino groups of D-lysine.

One reported route for the synthesis of a related derivative, Z-Lys(Boc), employed a temporary Nε-benzylidene blockage strategy. Although this was a three-step process, it reportedly yielded only 61% and encountered difficulties associated with the instability of the benzylidene intermediates scispace.com. Earlier attempts that utilized copper complexes for the simultaneous protection of both the alpha-amino and carboxyl functions, followed by Nε-tert-butoxycarbonylation and subsequent copper detachment, were reported to suffer from low and often irreproducible yields scispace.com. An improved procedure focusing on the formation of the copper complex [Lys(Boc)]₂Cu as a key intermediate has been described, which then served as a valuable substrate for subsequent protection steps scispace.com.

Optimization of reaction yields in solution-phase synthesis is often achieved through careful control over reactant stoichiometry, reaction temperature, reaction duration, and the judicious selection of appropriate reagents and solvents. Minimizing undesired side reactions, such as over-protection or premature deprotection, is paramount for enhancing both the yield and the purity of the final product.

Considerations for Large-Scale Preparations in Research Contexts

Scaling up the synthesis of this compound for larger-scale research applications introduces practical considerations that extend beyond those typically encountered in small-scale laboratory synthesis. These considerations encompass the cost and availability of necessary reagents, the efficiency and scalability of purification procedures, the management of reaction exothermicity, and the safe handling of potentially unstable intermediates scispace.com.

For example, the synthesis of Nε-benzylidene-lysine, an intermediate in one reported route, was noted to be problematic and inconsistent in some laboratory settings. Furthermore, controlling the temperature during the exothermic benzyloxycarbonylation step can become particularly challenging when operating on a larger scale scispace.com. The use of expensive reagents, such as specialized chelating ion exchange resins for the removal of copper, can also significantly impact the economic feasibility of large-scale production scispace.com. Consequently, the development of robust and reproducible synthetic protocols that utilize readily available and cost-effective reagents is essential for efficient large-scale preparation.

Synthesis of Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-Lysine (Boc-D-Lys(2-Cl-Z)-OH) and Related D-Lysine Derivatives

In addition to the standard Z group, other protecting groups are employed for the epsilon-amino group of lysine to confer different cleavage properties. Nα-Boc-Nε-(2-chlorobenzyloxycarbonyl)-D-Lysine (Boc-D-Lys(2-Cl-Z)-OH) is a closely related derivative in which the Z group is replaced by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group peptide.comsigmaaldrich.comsigmaaldrich.comiris-biotech.defishersci.com. The 2-Cl-Z group exhibits different lability characteristics compared to the standard Z group, which can be advantageous in specific synthetic strategies, particularly within Boc chemistry where it is frequently utilized peptide.com. This protecting group is reported to be stable under conditions involving 50% trifluoroacetic acid (TFA) but is effectively removed under standard peptide cleavage conditions peptide.com.

The synthesis of Boc-D-Lys(2-Cl-Z)-OH generally follows synthetic principles analogous to those for this compound, involving the selective introduction of the Boc group onto the alpha-amine and the 2-Cl-Z group onto the epsilon-amine of D-lysine. This process typically entails reacting D-lysine or a partially protected D-lysine intermediate with di-tert-butyl dicarbonate and 2-chlorobenzyl chloroformate or a corresponding activated derivative.

Various other D-lysine derivatives featuring different combinations of protecting groups are also synthesized to meet the diverse requirements of peptide chemistry and bioconjugation applications. Examples of these derivatives include Nε-Boc-D-lysine (Boc-D-Lys-OH), where only the epsilon-amino group is protected with a Boc group sigmaaldrich.comfishersci.com, and Nα-Fmoc-Nε-Boc-D-lysine (Fmoc-D-Lys(Boc)-OH), which is commonly employed in Fmoc chemistry fishersci.atadvancedchemtech.comp3bio.com. The selection of appropriate protecting groups is dictated by the intended synthetic strategy and the specific conditions required for their subsequent removal.

The synthesis of these related derivatives similarly relies on stereoselective functionalization and the controlled introduction of the respective protecting groups through established chemical protocols. The comparative analysis of synthetic routes and the considerations for yield optimization discussed in the context of this compound are equally relevant to the synthesis of these other protected D-lysine derivatives.

Exploration of Orthogonal Protecting Group Combinations

Orthogonal protecting groups are fundamental in multi-step organic synthesis, particularly in peptide synthesis, as they allow for the selective manipulation of specific functional groups at different stages of the synthesis. organic-chemistry.org For lysine, which has two amino groups (alpha and epsilon) and a carboxyl group, orthogonal protection is essential to control reactivity.

The Boc group is typically used for Nα-protection in Boc solid-phase peptide synthesis (SPPS) and is removed under acidic conditions, such as with trifluoroacetic acid (TFA). sigmaaldrich.compeptide.com The Z group (also known as Cbz) is commonly used for the protection of the ε-amino group of lysine and can be cleaved by catalytic hydrogenation or treatment with strong acids like HBr in acetic acid. issuu.com The orthogonality of Boc (acid-labile) and Z (acid-stable under Boc cleavage conditions, removed by hydrogenation or stronger acid) allows for the selective deprotection of either the alpha or epsilon amino group while the other remains protected. organic-chemistry.org

Strategies for Preparation of Activated Esters (e.g., N-hydroxysuccinimide esters)

Activated esters of protected amino acids and peptides are crucial intermediates in peptide bond formation, particularly in solution-phase synthesis and for coupling to various molecules. N-hydroxysuccinimide (NHS) esters are widely used activated esters due to their stability and reactivity towards primary amines, forming stable amide bonds. issuu.comchemimpex.com

The preparation of the N-hydroxysuccinimide ester of Nα-Boc-Nε-Z-D-Lysine involves activating the carboxyl group of the protected amino acid. A common method involves the reaction of the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent. google.com Coupling agents facilitate the formation of the active ester by activating the carboxyl group. Examples of coupling agents used in peptide synthesis include dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-Diisopropylcarbodiimide (DIC), often in combination with N-hydroxysuccinimide or hydroxybenzotriazole (B1436442) (HOBt).

Another approach for preparing active esters, including NHS esters, involves the reaction of a carboxylic acid with N,N'-disuccinimidylsulfite, which can be prepared from N-hydroxysuccinimide and thionyl chloride in the presence of a base like triethylamine. google.com

The resulting Nα-Boc-Nε-Z-D-Lysine N-hydroxysuccinimide ester is a reactive species that can readily react with a free amino group on another molecule, forming a peptide bond or a stable conjugate. chemimpex.com This makes it a valuable tool for incorporating the protected D-lysine residue into peptides, proteins, or other biomolecules.

While the specific detailed synthetic procedures and yields for the preparation of Nα-Boc-Nε-Z-D-Lysine and its NHS ester were not extensively detailed in the search results beyond general methodologies, the principles of orthogonal protection and activated ester formation in peptide chemistry are well-established and applied to the synthesis of such protected amino acid derivatives. organic-chemistry.orgissuu.comchemimpex.comgoogle.com

Application of Nα Boc Nε Z D Lysine in Advanced Peptide Synthesis Strategies

Fundamental Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), a widely adopted technique for peptide assembly, heavily relies on the use of amino acids with appropriately protected functional groups. Nα-Boc-Nε-Z-D-Lysine is a key building block in Boc-based SPPS, providing the necessary protection for incorporating D-lysine residues.

Orthogonal Protection of α-Amino and ε-Amino Groups

The defining feature of Nα-Boc-Nε-Z-D-Lysine in SPPS is the orthogonal protection afforded by the Boc and Z groups. Orthogonal protection refers to the use of protecting groups that can be removed selectively under different chemical conditions without affecting other protecting groups present in the molecule. peptide.combiosynth.commasterorganicchemistry.com In the context of Boc-SPPS, the Boc group on the alpha-amino nitrogen is acid-labile, typically removed by treatment with trifluoroacetic acid (TFA). fishersci.beamericanpeptidesociety.orggenscript.comnih.govnih.govpeptide.com The Z group, protecting the epsilon-amino group of the lysine (B10760008) side chain, is generally stable to the acidic conditions used for Boc deprotection. peptide.com The Z group is commonly removed by stronger acids, such as hydrogen fluoride (B91410) (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), or by hydrogenolysis, usually during the final cleavage of the peptide from the solid support or in a post-synthesis deprotection step. peptide.com This difference in lability allows for the stepwise removal of the alpha-amino protection during each coupling cycle while keeping the side chain protected until the desired peptide sequence is complete.

Controlled Deprotection for Stepwise Chain Elongation

The controlled deprotection of the Boc group is central to the stepwise elongation of the peptide chain in SPPS. After the coupling of a Boc-protected amino acid to the resin-bound peptide chain, the Boc group on the newly added N-terminus is selectively removed by treatment with an acid, most commonly TFA, often in dichloromethane (B109758) (DCM). genscript.compeptide.com Typical TFA concentrations range from 50% to 100% in DCM, with reaction times varying depending on the specific protocol and peptide sequence. peptide.comnih.gov This deprotection step liberates the alpha-amino group, making it available for coupling with the next incoming Boc-protected amino acid. The Z group on the epsilon-amino group of D-lysine remains intact throughout these repetitive Boc deprotection and coupling cycles, preventing unwanted acylation or branching at the lysine side chain.

Research has compared different TFA concentrations for Boc group removal. One study showed that using 55% TFA/DCM for 30 minutes resulted in higher peptide purity compared to 100% TFA for 5 minutes, suggesting that solvent composition and reaction time can impact deprotection efficiency and minimize side product formation, such as omission sequences. nih.gov

Minimizing Side Reactions and Maintaining Chiral Purity during SPPS

The use of Nα-Boc-Nε-Z-D-Lysine is crucial for minimizing side reactions and maintaining chiral purity during SPPS, particularly when incorporating non-proteinogenic D-amino acids. The protected epsilon-amino group prevents undesirable side reactions such as branching, where the activated carboxyl group of an incoming amino acid could react with the side chain amino group instead of the alpha-amino group of the growing peptide chain. peptide.com The Boc group on the alpha-amino terminus also helps to suppress racemization of the alpha-carbon during the activation and coupling steps, although racemization is generally less of a concern with D-amino acids compared to L-amino acids in Boc chemistry. By using a pre-protected and chirally pure D-amino acid derivative like Boc-D-Lys(Z)-OH, the stereochemical integrity at the D-lysine residue is maintained throughout the synthesis, which is essential for the biological activity of peptides containing D-amino acids.

Integration into Solution-Phase Peptide Synthesis

While SPPS is prevalent, solution-phase peptide synthesis remains valuable for producing large quantities of peptides, synthesizing short peptides, or preparing protected peptide fragments for convergent strategies. Nα-Boc-Nε-Z-D-Lysine is also readily integrated into solution-phase approaches.

Strategic Incorporation of D-Lysine for Conformational Control and Stability

The incorporation of D-lysine, often introduced using protected derivatives like this compound in Boc-based synthesis peptide.com, represents a significant strategy in peptide design to influence conformational preferences and improve stability. Unlike the naturally occurring L-amino acids that predominantly form the building blocks of proteins, D-amino acids possess a different chirality at the alpha carbon jpt.com. This difference in stereochemistry can profoundly impact how a peptide folds and interacts with its environment.

Introducing D-amino acids into a peptide sequence can alter its backbone conformation, potentially disrupting or modifying regular secondary structures such as alpha-helices and beta-sheets frontiersin.orgnih.gov. This conformational change can lead to increased resistance to enzymatic degradation by proteases, which typically recognize and cleave peptide bonds between L-amino acids mdpi.comformulationbio.com. The enhanced stability conferred by D-amino acid incorporation is a key advantage in developing peptide-based therapeutics with longer in vivo half-lives mdpi.comformulationbio.com.

Synthesis of Cyclic and Branched Peptide Scaffolds

D-lysine, often introduced via protected building blocks like this compound or other orthogonally protected D-lysine derivatives peptide.compeptide.com, is a valuable component in the synthesis of cyclic and branched peptide scaffolds. These non-linear peptide architectures offer enhanced stability, modified biological activity, and unique structural properties compared to their linear counterparts.

Cyclic peptides are characterized by a cyclic backbone, which can be formed through various types of linkages, including amide bonds (head-to-tail cyclization), disulfide bonds, or lactam bridges between amino acid side chains google.commdpi.com. The incorporation of D-lysine can facilitate the formation of lactam bridges, for example, by providing an epsilon-amino group for cyclization with a carboxyl group from another amino acid like glutamic acid google.comacs.orgresearchgate.net. The constrained structure of cyclic peptides generally makes them more resistant to proteolytic degradation and can pre-organize the peptide into a bioactive conformation nih.govacs.org.

Branched peptides, on the other hand, typically feature one or more peptide chains extending from a central core or a residue within a linear sequence. Lysine, with its additional epsilon-amino group, is a common branching point in peptide synthesis technoprocur.czgenscript.comrsc.org. D-lysine can be strategically placed within a peptide sequence to serve as a branching point, allowing for the attachment of additional peptide chains or other molecules technoprocur.czrsc.org. This is often achieved by selectively deprotecting the epsilon-amino group of a protected D-lysine residue (such as this compound after removal of the Z group) while the peptide is still attached to the solid support during SPPS technoprocur.cz.

The synthesis of both cyclic and branched peptides often employs solid-phase techniques, where protected amino acid building blocks, including protected D-lysine derivatives, are sequentially added to a growing peptide chain anchored to a resin formulationbio.comacs.orgtechnoprocur.cz. Orthogonal protecting groups, such as the Boc and Z groups in this compound, are essential for selectively deprotecting specific functional groups at the appropriate steps of the synthesis to enable cyclization or branching reactions peptide.comrsc.orgchempep.com.

Detailed research findings on the synthesis and conformational analysis of cyclic and branched peptides incorporating D-lysine highlight the versatility of this approach in creating novel peptide structures with tailored properties acs.orgnih.govrsc.org.

Here is a table summarizing some research findings related to the impact of D-amino acids on peptide structure and stability:

| Peptide Type / Modification | Impact on Secondary Structure | Impact on Stability | Reference |

| D-amino acid substitution in L-peptides | Can distort main chain, destroy original secondary structure (α-helix, β-sheet) frontiersin.orgnih.gov | Can improve enzymatic stability frontiersin.orgmdpi.comformulationbio.com | frontiersin.orgnih.govmdpi.comformulationbio.com |

| D-amino acid substitution at termini | Little effect on alpha-helical structure in some cases nih.gov | Improved serum stability nih.gov | nih.gov |

| D-amino acid substitution in middle of sequence | Can disrupt alpha-helical structure nih.gov | Can lead to loss of activity correlated with structure disruption nih.gov | nih.gov |

| Cyclic peptides containing D-amino acids | Constrained conformation nih.gov | Generally more stable against proteases acs.org | nih.govacs.org |

| Branched polypeptides with DL-Ala and Ser/Leu | Can have more ordered (alpha-helical) structure depending on composition and position nih.gov | Prolonged shelf stability nih.gov | nih.gov |

Nα Boc Nε Z D Lysine As a Versatile Synthon in Chemical Biology and Drug Discovery Research

Design and Synthesis of Peptidomimetics and Pseudo-Peptides

The development of peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties—is a cornerstone of modern drug discovery. Boc-D-Lys(Z)-OH is a valuable tool in this field, enabling the synthesis of peptide analogs with enhanced stability and tailored conformations.

Aza-peptides are a class of peptidomimetics where the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. kirj.ee This modification significantly alters the peptide backbone, conferring resistance to enzymatic degradation and constraining the molecule into specific conformations, often favoring β-turn structures. kirj.eemdpi.com The synthesis of aza-peptides is a challenging endeavor that deviates from standard solid-phase peptide synthesis (SPPS) protocols. kirj.ee

This compound can be incorporated into these unique structures. For instance, in the synthesis of a 2:1-[α/aza]-pseudopeptide series, this compound is used as a starting material in a solution-phase synthesis. nih.gov The process involves reacting the protected D-lysine derivative with cyanuric fluoride (B91410) in the presence of pyridine (B92270) to form an activated species that can then be coupled to a hydrazine (B178648) derivative, forming the characteristic aza-peptide linkage. nih.gov This strategic incorporation allows for the introduction of a basic side chain with defined stereochemistry into the aza-peptide backbone.

| Feature | Standard Peptide Bond | Aza-Peptide Bond |

| Structure | -CO-NH-CHR- | -CO-NR-NH- |

| Chirality | Chiral at α-carbon | Achiral at α-nitrogen |

| Flexibility | Relatively flexible | Reduced backbone flexibility |

| Conformation | Can adopt various secondary structures | Predominantly favors β-turn conformations mdpi.com |

| Enzymatic Stability | Susceptible to proteolysis | Resistant to enzymatic hydrolysis kirj.ee |

This table provides a comparative overview of the structural and functional differences between standard peptide bonds and aza-peptide bonds.

The use of the D-enantiomer of lysine (B10760008) has profound implications for the three-dimensional structure of the resulting peptide or peptidomimetic. While peptides composed exclusively of L-amino acids readily adopt common secondary structures like α-helices and β-sheets, the introduction of a D-amino acid acts as a "helix breaker." This disruption is not merely destructive; it is a constructive tool used to induce specific turns and non-standard conformations.

The D-configuration of this compound forces the peptide backbone to twist in a way that can stabilize β-turn structures. This is particularly synergistic in aza-peptides, which already have an inherent propensity for such conformations due to lone-pair repulsion between adjacent nitrogen atoms in the backbone. mdpi.com By strategically placing a D-lysine residue, chemists can further lock the molecule into a specific bioactive conformation, which can lead to higher binding affinity and selectivity for its biological target. Furthermore, the presence of D-amino acids significantly enhances the peptide's resistance to degradation by proteases, which are stereospecific for L-amino acids, thereby increasing its in vivo half-life.

Applications in Dendrimer Synthesis and Hyperbranched Macromolecules

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional architecture. Their unique properties, including a high density of surface functional groups and an internal cavity, make them promising candidates for applications in drug delivery, gene therapy, and diagnostics. frontiersin.org

Lysine is an ideal monomer for dendrimer construction because its two amino groups—the α-amino and ε-amino groups—serve as natural branch points. chempep.com By using an orthogonally protected lysine derivative like this compound, chemists can control the stepwise growth of dendritic structures.

In a typical divergent synthesis, the lysine derivative can be coupled to a core molecule. Subsequently, one of the protecting groups (e.g., the Boc group) is selectively removed, exposing the α-amino group. Two more protected lysine units can then be coupled to this newly available amine, creating the next "generation" of the dendrimer. This process of deprotection and coupling is repeated, with the number of terminal groups doubling at each step. The Z group on the side chain can be retained until the final step or removed at an intermediate stage for further functionalization, providing precise control over the final macromolecular structure. This method allows for the creation of multivalent scaffolds where multiple copies of a ligand or drug can be displayed on the dendrimer surface.

The synthesis of poly-lysine dendrons is a well-established process, typically employing the divergent method starting from a core molecule. frontiersin.orgrsc.org While much of the literature focuses on poly(L-lysine) dendrimers, the same synthetic principles are applicable for constructing dendrimers from D-lysine using building blocks like this compound.

The synthesis begins with a core (Generation 0). A protected lysine monomer, such as Boc-Lys(Boc)-OH, is coupled to the core after its protecting groups are removed. rsc.org This creates the first generation (G1). The process is then repeated iteratively to build higher generations (G2, G3, etc.). rsc.org The use of this compound would follow a similar pathway, where the Boc group is removed for chain extension and the Z group is either carried through to the final product or removed for side-chain modification. The resulting poly(D-lysine) dendrimer would have unique stereochemical properties, potentially leading to different biological interactions compared to its L-lysine counterpart.

| Dendrimer Generation | No. of Terminal Groups | Example Reaction Step |

| G0 (Core) | 2 | Start with a diamine core. |

| G1 | 4 | Couple 2 units of Boc-Lys(Boc)-OH to the G0 core. |

| G2 | 8 | Deprotect terminal amines of G1 and couple 4 units of Boc-Lys(Boc)-OH. rsc.org |

| G3 | 16 | Deprotect terminal amines of G2 and couple 8 units of Boc-Lys(Boc)-OH. rsc.org |

This table illustrates the exponential growth of terminal functional groups in the divergent synthesis of a poly-lysine dendrimer.

Advanced Bioconjugation and Site-Specific Derivatization

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is widely used to attach labels, drugs, or imaging agents to proteins and peptides. chemimpex.com this compound is an excellent synthon for site-specific derivatization due to its orthogonal protecting groups.

During peptide synthesis (typically SPPS), this compound can be incorporated at a specific position in the peptide sequence. The Boc group on the α-amine is removed at each step of the synthesis to allow for chain elongation. The Z-protected ε-amino group on the side chain, however, remains intact throughout this process. After the full peptide has been synthesized and cleaved from the resin, the Z group can be selectively removed by catalytic hydrogenolysis. This unmasks a single, reactive primary amine at a precise location on the peptide. This unique amine can then be used as a chemical handle for conjugation to another molecule of interest without affecting any other functional groups in the peptide. This method provides exquisite control over the location of the modification, ensuring a homogeneous final product, which is crucial for therapeutic and diagnostic applications.

| Conjugate Type | Attached Molecule | Potential Application |

| Fluorescent Label | Fluorescein, Rhodamine | Molecular imaging, cellular tracking |

| Cytotoxic Drug | Doxorubicin, Paclitaxel | Antibody-drug conjugates (ADCs), targeted cancer therapy |

| Polymer | Polyethylene Glycol (PEG) | Improving drug solubility and circulation half-life (PEGylation) |

| Biotinylation | Biotin | Affinity purification, diagnostic assays (e.g., ELISA) |

| Radiolabel Chelator | DOTA, NOTA | Positron Emission Tomography (PET) imaging, radiotherapy |

This table lists examples of molecules that can be attached to the deprotected ε-amino group of a lysine residue for various bioconjugation purposes.

Selective Functionalization of the ε-Amino Group

Nα-Boc-Nε-Z-D-Lysine, chemically known as Nα-(tert-butoxycarbonyl)-Nε-(benzyloxycarbonyl)-D-lysine, is a pivotal building block in peptide synthesis and chemical biology due to its orthogonal protecting groups. fiveable.me The tert-butoxycarbonyl (Boc) group protects the α-amino group, while the benzyloxycarbonyl (Z) group shields the ε-amino group of the lysine side chain. fiveable.me This strategic protection allows for controlled, stepwise chemical modifications.

The key to the versatility of this compound lies in the differential lability of these two protecting groups. The Boc group is characteristically sensitive to acidic conditions and is readily removed with reagents like trifluoroacetic acid (TFA). fiveable.me In contrast, the Z group is stable to acids but can be selectively cleaved under neutral conditions through catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source). fiveable.me

This orthogonality enables researchers to deprotect the ε-amino group of the D-lysine side chain while the α-amino group and the rest of the peptide backbone remain fully protected. The resulting free amine on the side chain becomes a reactive handle that can be selectively functionalized with a wide array of molecules, such as reporter tags, crosslinkers, or other bioactive moieties, without interfering with the peptide's primary sequence. This selective reactivity is fundamental to creating complex, multifunctional peptides and proteins for research purposes.

Development of Chemical Probes and Modified Biomolecules

The capacity for selective functionalization of the lysine side chain makes this compound an invaluable synthon for the development of chemical probes and modified biomolecules. Once the Z group is removed to expose the ε-amino group, this nucleophilic site can be used for site-specific bioconjugation. chempep.com This process allows for the covalent attachment of various functional molecules, including:

Fluorescent Dyes: Fluorophores such as 6-carboxyfluorescein (B556484) can be attached to the lysine side chain to create fluorescently labeled peptides. nih.gov These probes are instrumental in biological imaging, enabling researchers to track the localization, trafficking, and interactions of peptides and proteins within cellular environments.

Biotin Tags: Biotin can be conjugated to the ε-amino group, creating a high-affinity tag for purification via streptavidin chromatography or for detection in various bioassays. chempep.com

Crosslinking Agents: Specific chemical crosslinkers can be introduced to study protein-protein interactions or to create stabilized, cyclic peptides with constrained conformations.

The use of an orthogonally protected D-lysine building block ensures that these modifications are introduced at a precise location within the peptide sequence. peptide.com This site-specific modification is crucial for creating well-defined chemical probes where the function of the attached molecule does not interfere with the peptide's inherent biological activity. This strategy is widely employed to generate tools for chemical biology, aiding in the investigation of complex biological processes and the validation of new drug targets.

Synthesis of Complex Bioactive Fragments for Research Purposes

Thymosin Fragment Synthesis

This compound serves as a critical reagent in the chemical synthesis of biologically active peptide fragments, notably those derived from the thymosin family of proteins. Thymosins are small proteins that play important roles in immune regulation and tissue repair. biosyn.com The total synthesis of these peptides or their fragments is essential for studying their structure-activity relationships and therapeutic potential.

Research has demonstrated the synthesis of several common amino acid sequence fragments from thymosins β4, β8, and β9. nih.gov These syntheses rely on the stepwise addition of protected amino acids, where a building block like this compound would be used to incorporate D-lysine into the growing peptide chain. The following table details some of the thymosin fragments that have been successfully synthesized for research purposes, such as investigating their effects on immune cells. biosyn.comnih.gov

| Parent Thymosin | Fragment Sequence Position | Synthesized Peptide Sequence |

|---|---|---|

| β4, β8, β9 | Positions 16-26 | H-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-OH |

| β4, β8, β9 | Positions 31-39 | H-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-OH |

| β4, β8, β9 | Positions 2-5 | H-Asp-Lys-Pro-Asp-OH |

| β4, β8, β9 | Positions 12-14 | H-Phe-Asp-Lys-OH |

Peptidyl Thrombin Inhibitor Production for Mechanistic Studies

The development of synthetic inhibitors of enzymes involved in disease pathology is a cornerstone of drug discovery. This compound is an important synthon for producing peptidyl inhibitors of thrombin, a key serine protease in the blood coagulation cascade. The synthesis of potent and selective thrombin inhibitors allows for detailed mechanistic studies of the enzyme and provides lead compounds for new antithrombotic therapies.

Research into peptide-derived transition state analogue inhibitors has shown that peptide elongation can significantly enhance potency and selectivity. nih.gov For instance, a hexapeptide with the sequence H-D-Phe-Pro-Arg-Gly-Phe-Lys-OH was developed and found to be a highly potent thrombin inhibitor. nih.gov

The synthesis of such a hexapeptide requires precise control of the amino acid sequence and stereochemistry. This compound is the ideal building block for introducing the C-terminal D-lysine residue. Its protected state prevents unwanted side reactions during the coupling of the preceding amino acids (Phe, Gly, Arg, Pro, D-Phe). The use of the D-isomer is often a strategic choice in inhibitor design to increase stability against enzymatic degradation or to optimize binding interactions within the enzyme's active site. The resulting peptidyl inhibitors are crucial tools for mechanistic studies, helping to map the enzyme's substrate-binding pockets and understand the molecular basis of its catalytic activity.

| Inhibitor Type | Core Sequence | Elongated Sequence with D-Lys Synthon | Significance |

|---|---|---|---|

| Peptide-Derived Transition State Analogue | H-D-Phe-Pro-Arg-Gly-OH | H-D-Phe-Pro-Arg-Gly-Phe-Lys-OH | Increased potency and selectivity for thrombin inhibition, enabling detailed mechanistic studies. |

Analytical Methodologies for Characterization and Quality Control in Research

Spectroscopic Characterization of Synthesized Products

Spectroscopic methods provide valuable information about the molecular structure and functional groups present in Boc-D-Lys(Z)-OH.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for confirming the structure of synthesized organic compounds like this compound. Both ¹H NMR and ¹³C NMR are routinely used. ¹H NMR provides information about the different types of protons in the molecule and their chemical environment, while ¹³C NMR reveals the different types of carbon atoms. Analysis of the chemical shifts, splitting patterns, and integration of signals in NMR spectra allows for the confirmation of the presence and position of the Boc and Z protecting groups, the lysine (B10760008) backbone, and the stereochemistry at the alpha-carbon. For instance, characteristic signals for the tert-butyl protons of the Boc group, the methylene (B1212753) protons of the benzyl (B1604629) group, and the alpha and epsilon protons of the lysine residue would be expected in the ¹H NMR spectrum. Similarly, the carbonyl carbons, the quaternary carbon of the Boc group, and the aromatic carbons of the Z group would be identifiable in the ¹³C NMR spectrum. The use of NMR is a standard practice for verifying the structural integrity of protected amino acid derivatives in peptide synthesis research .

Utilization of Mass Spectrometry (MS) Techniques

Mass Spectrometry (MS) techniques are essential for determining the molecular weight of this compound and providing information about its fragmentation pattern, which can further confirm its structure. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) are commonly used for analyzing protected amino acids and peptides. MS provides a highly sensitive method to verify the expected molecular mass of the intact molecule and to detect the presence of impurities with different molecular weights. For this compound (Molecular Formula: C₁₉H₂₈N₂O₆, Molecular Weight: 380.44 g/mol sigmaaldrich.comuni.lu), MS analysis would typically show a prominent peak corresponding to the protonated molecule ([M+H]⁺) or other adducts, with an m/z value matching the calculated molecular weight uni.lu. Fragmentation patterns in techniques like tandem MS (MS/MS) can provide additional structural details by breaking down the molecule into smaller, characteristic ions.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for assessing the purity of this compound and for determining its enantiomeric purity, which is crucial for synthesizing stereochemically pure peptides.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for both analytical and preparative purposes in the context of protected amino acids like this compound. Analytically, HPLC is employed to determine the purity of the synthesized product and to identify and quantify impurities scientificlabs.iesigmaaldrich.comruifuchemical.comruifuchemical.com. Reversed-phase HPLC with a C18 column is a common approach, using a gradient elution system with mobile phases typically consisting of water and an organic solvent (such as acetonitrile (B52724) or methanol), often containing a small percentage of trifluoroacetic acid (TFA) or other modifiers to improve peak shape and separation . The purity is usually assessed by the area under the curve (AUC) of the main peak in the chromatogram .

Preparative HPLC is used to purify larger quantities of this compound, separating it from reaction byproducts, unreacted starting materials, and other impurities nih.govgilson.comspringernature.com. This is particularly important after synthesis steps to obtain material of sufficient purity for subsequent peptide coupling reactions.

Chiral Chromatography for Stereochemical Purity Assessment

Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (ee) of this compound. Since this compound is the D-isomer, it is important to ensure that it is not contaminated with the L-isomer (Boc-L-Lys(Z)-OH) which could lead to epimerization and the synthesis of diastereomeric peptides. Chiral HPLC utilizes chiral stationary phases (CSPs) that can differentiate between enantiomers csic.eswindows.net. By running a sample of this compound on a chiral column, the D and L enantiomers, if both are present, will ideally separate into two distinct peaks. The ratio of the peak areas can then be used to calculate the enantiomeric excess researchgate.net. Various types of chiral stationary phases are available, and the choice of stationary phase and mobile phase conditions is critical for achieving adequate separation of the enantiomers hplc.eu.

Advanced Techniques for Reaction Monitoring and Process Control

Monitoring chemical reactions in real-time or near real-time is crucial for optimizing reaction conditions, ensuring complete conversion, and minimizing the formation of byproducts. While specific advanced techniques applied solely to the synthesis of this compound might not be extensively detailed in general searches, several techniques are used for monitoring peptide synthesis and the reactions of protected amino acids.

Traditional methods for monitoring solid-phase peptide synthesis, which would involve the incorporation of protected amino acids like this compound, include taking samples and performing offline tests such as ninhydrin (B49086) or chloranil (B122849) tests to detect free amino groups, UV absorption measurements, and HPLC analysis s4science.atias.ac.in. These methods can be time-consuming and may interrupt the synthesis process s4science.at.

Mechanistic and Theoretical Investigations of Nα Boc Nε Z D Lysine Chemistry

Elucidating Deprotection Mechanisms of Boc and Z Groups

The Boc and Z groups are commonly used amine protecting groups that can be removed selectively due to their differing lability to acidic and hydrogenolytic conditions.

Acid-Mediated Cleavage Kinetics

The Boc group is acid-labile and is typically removed using strong organic acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) genscript.com. The mechanism generally involves protonation of the tert-butyl carbamate, followed by fragmentation to release a tert-butyl cation and a carbamic acid commonorganicchemistry.comtotal-synthesis.com. The carbamic acid subsequently undergoes decarboxylation, yielding the free amine and carbon dioxide commonorganicchemistry.comtotal-synthesis.com.

The kinetics of Boc deprotection are influenced by the strength of the acid, the solvent, and the presence of scavengers. Strong acids facilitate the initial protonation step. The resulting tert-butyl cation is highly reactive and can alkylate sensitive residues, such as tryptophan, cysteine, or methionine, if not quenched by suitable scavengers like trialkylsilanes (e.g., triisopropylsilane, TIS), anisole, or thiophenol peptide.commasterorganicchemistry.compeptide.com. The generation of isobutylene (B52900) gas is also a characteristic byproduct of this reaction total-synthesis.com.

While the Z group is generally stable to the mild to moderate acidic conditions used for Boc removal, strong acids can also cleave the Z group researchgate.net. The acid-mediated cleavage of the Z group involves protonation and subsequent fragmentation, leading to the release of benzyl (B1604629) alcohol and the carbamic acid, which then decarboxylates to the free amine total-synthesis.comtaylorfrancis.com. However, this method is less common for selective Z removal in the presence of a Boc group due to the potential for simultaneous Boc cleavage.

Catalytic Hydrogenation Pathways

The Z group is typically removed by catalytic hydrogenation masterorganicchemistry.comtotal-synthesis.comtaylorfrancis.comrsc.org. This method involves the use of a hydrogen source (e.g., H₂) and a catalyst, commonly palladium on carbon (Pd/C) masterorganicchemistry.comtaylorfrancis.comrsc.org. The mechanism proceeds via hydrogenolysis of the benzyl-oxygen bond, producing toluene (B28343) and a carbamic acid total-synthesis.comtaylorfrancis.com. The unstable carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide total-synthesis.comtaylorfrancis.com.

Catalytic hydrogenation is a mild and selective method for Z group removal and is often preferred when acid-sensitive functional groups, including the Boc group, are present elsewhere in the molecule masterorganicchemistry.com. The reaction is usually carried out at or near atmospheric pressure and room temperature taylorfrancis.com. Different palladium catalysts and reaction conditions can influence the rate and efficiency of the hydrogenation taylorfrancis.com. While catalytic hydrogenation is highly effective for Z removal, it can be incompatible with other reducible functional groups like nitro groups or carbon-carbon double bonds rsc.org.

The Boc group is generally stable under the conditions typically used for catalytic hydrogenation of the Z group thieme-connect.denih.gov. This difference in reactivity allows for the selective removal of the Z group from Boc-D-Lys(Z)-OH while keeping the Boc group intact.

Computational Chemistry Approaches to Structural Prediction and Reactivity

Computational chemistry provides valuable tools for investigating the structural properties and reaction pathways of protected amino acids like this compound at a molecular level.

Quantum Chemical Calculations of Reaction Energetics

Quantum chemical calculations, based on principles of quantum mechanics, can be employed to study the energetics of the deprotection reactions of this compound mdpi.comuantwerpen.be. These calculations can provide detailed information about the energy profiles of the reaction pathways, including transition states and activation energies. This helps in understanding why certain reaction mechanisms are favored under specific conditions and can aid in predicting reaction rates.

For instance, quantum chemical calculations can be used to compare the energy barriers for the acid-mediated cleavage of the Boc group versus the Z group, or to study the interaction of hydrogen and catalysts with the Z group during catalytic hydrogenation. Such calculations can complement experimental findings and provide a deeper mechanistic understanding of the deprotection processes. mdpi.com

Future Prospects and Emerging Trends in Research Utilizing Nα Boc Nε Z D Lysine

Innovations in Protecting Group Strategies for Complex D-Amino Acid Systems

While Boc and Z groups are well-established protecting groups, ongoing research focuses on developing novel and more efficient orthogonal protection strategies for complex D-amino acid systems. The ideal protecting group should be easily introduced and removed under mild conditions without affecting other functional groups or causing epimerization researchgate.netbiosynth.com. The stability of protecting groups during synthesis is crucial, and side reactions like scrambling can occur with certain groups iris-biotech.desigmaaldrich.com.

Current research explores alternative protecting groups that offer improved stability, selective cleavage, and compatibility with various synthesis conditions, particularly for challenging sequences or the synthesis of branched and cyclic peptides iris-biotech.desigmaaldrich.comsigmaaldrich-jp.com. For instance, studies have investigated hydrazinolytic protecting groups like Dde and ivDde, comparing their stability and cleavage efficiency in solid-phase peptide synthesis (SPPS) iris-biotech.desigmaaldrich-jp.com. The development of new protecting groups aims to enhance the yield and purity of synthetic peptides containing D-amino acids and multiple functional groups.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of protected amino acids, including Boc-D-Lys(Z)-OH, with flow chemistry and automated synthesis platforms represents a significant trend for increasing the efficiency and scalability of peptide synthesis. Automated peptide synthesizers allow for faster synthesis cycles, higher throughput, and improved productivity compared to manual methods intavispeptides.comresearchgate.net. These platforms utilize precise dispensing of reagents and controlled reaction conditions intavispeptides.com.

Flow chemistry, which involves performing chemical reactions in a continuous stream, offers advantages such as improved reaction control, faster reaction times, and enhanced safety scispace.com. The combination of automated systems and flow chemistry is being explored for the rapid and reliable synthesis of peptides, including those incorporating unnatural amino acids like D-lysine derivatives researchgate.netscispace.comresearchgate.netacs.org. This integration can lead to the accelerated production of complex peptides and peptide conjugates for research and potential therapeutic applications scispace.com.

Research findings highlight the development of automated flow-based solid-phase peptide synthesizers capable of incorporating amino acids rapidly, significantly reducing synthesis times researchgate.netacs.org. Such advancements facilitate the synthesis of longer peptides and proteins with high purity scispace.com.

Exploration in Chemical Biology Beyond Peptide Synthesis

The utility of this compound extends beyond its traditional role in peptide synthesis into broader applications in chemical biology. The unique structure of D-lysine, combined with selective protection, makes it a valuable tool for bioconjugation and the modification of biomolecules chemimpex.commdpi.com.

Lysine (B10760008) residues, with their nucleophilic ε-amino group, are frequently targeted for bioconjugation, allowing the attachment of various molecules such as fluorophores, labels, or therapeutic agents to peptides and proteins mdpi.comactivotec.comrsc.org. This compound can be used to introduce a D-lysine residue at a specific site within a peptide or as a building block for creating modified peptides with altered properties. The orthogonal protection allows for selective deprotection and subsequent conjugation reactions at either the α-amino or ε-amino group.

Emerging trends include the use of protected lysine derivatives in developing antibody-drug conjugates (ADCs), targeted drug delivery systems, and novel biomaterials chemimpex.comrsc.orgchemimpex.com. Research is also exploring site-selective lysine modification methods to overcome the challenge of lysine's high abundance in proteins and achieve homogeneous bioconjugates rsc.org. Furthermore, protected lysine analogs are being investigated for controlling protein function and studying post-translational modifications nih.gov.

Computational Design of Novel Lysine-Containing Molecular Scaffolds

Computational approaches are playing an increasingly important role in the design of novel molecular scaffolds and peptide-based structures incorporating amino acids like D-lysine. Computational methods can predict the properties and behavior of designed molecules, guiding the synthesis of structures with desired functionalities nih.govacs.org.

Lysine, with its branched structure and multiple functional groups, is a versatile building block for constructing diverse molecular architectures, including linear, cyclic, and branched scaffolds mdpi.com. Computational design can aid in the rational design of peptides and peptidomimetics containing D-lysine for specific applications, such as developing new therapeutic agents or functional materials acs.orgrsc.org.

Research in this area involves using computational tools to design lysine-targeting covalent binders and to explore the chemical space of lysine-derived molecules nih.govacs.org. This includes the design of peptide scaffolds with specific structural profiles and biological activities rsc.org. Computational methods can help in understanding the interactions of lysine-containing molecules with biological targets and in optimizing their design for enhanced activity and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.